tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
Description
tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate (CAS: 1707571-00-3) is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-c]pyrazole core substituted with a tert-butoxycarbonyl (Boc) protecting group and a 1H-pyrrole moiety. Its molecular formula is C₁₄H₁₈N₄O₂ (MW: 274.32 g/mol), with a purity ≥95% . The compound is listed as discontinued in commercial catalogs, limiting its availability for research .
Properties
Molecular Formula |
C14H18N4O2 |
|---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
tert-butyl 3-pyrrol-1-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)18-8-10-11(9-18)15-16-12(10)17-6-4-5-7-17/h4-7H,8-9H2,1-3H3,(H,15,16) |
InChI Key |
JHLJRLIAZYUTAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolo[3,4-c]Pyrazole Core
The core structure is synthesized via a [3+2] cycloaddition between tert-butyl-protected pyrrolidine derivatives and electrophilic pyrazole precursors. For example, compound 54 (tert-butyl 2-(1-(3-chlorophenyl)-2-methoxy-2-oxoethyl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate) is prepared by reacting a pyrrolidine intermediate with a chlorophenyl-substituted ester in THF using NaH as a base. This step achieves a 32% yield, highlighting the steric challenges of introducing bulky substituents.
tert-Butyl Carboxylate Protection
The tert-butyl group is introduced early to stabilize reactive intermediates. In compound 56 , tert-butyl 2-(2-((tert-butyldimethylsilyl)oxy)-1-(3-chlorophenyl)ethyl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate is synthesized via TBSCl-mediated protection of a hydroxyl group, yielding 99.7% under mild conditions. This step ensures regioselectivity during subsequent functionalizations.
Catalytic and Solvent Optimization
Iron-Catalyzed Heterocycle Formation
Iron(III) perchlorate hydrate emerges as a superior catalyst for constructing pyrrolo-fused systems. In related syntheses, Fe(ClO4)3·H2O in toluene/AcOH (1:1 v/v) at 50°C facilitates the formation of 1,4-dihydropyrrolo[3,2-b]pyrroles with yields up to 69%. While this method targets a different regioisomer, its principles apply to the target compound’s pyrrole annulation.
Solvent and Temperature Effects
Optimal conditions for coupling reactions involve polar aprotic solvents like DMF or THF. For instance, compound 58 (tert-butyl 2-(2-((tert-butyldimethylsilyl)oxy)-1-(3-chlorophenyl)ethyl)-5-(2-chloro-5-methylpyrimidin-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole) is synthesized in DMF using Cs2CO3 as a base at room temperature, yielding 51.6%. Elevated temperatures (>90°C) reduce yields due to decomposition.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains the primary purification method, resolving intermediates with >95% purity. Preparative HPLC is employed for final compounds, as seen in compound 1 , which is isolated with 10.6% yield after HPLC purification.
Spectroscopic Validation
1H NMR and mass spectrometry (MS) confirm structural integrity. For compound 55 , 1H NMR (400 MHz, MeOD) displays resonances at δ 7.42–7.28 (m, 4H, Ar-H), 4.41 (d, 1H, CH2OH), and 3.80 (s, 3H, OCH3), consistent with the desired product. MS data for compound 56 ([M+H]+ 478.2) align with theoretical values.
Challenges and Mitigation Strategies
Steric Hindrance
Bulky tert-butyl and TBS groups impede reaction kinetics. Using excess Cs2CO3 (2.5 equiv) in DMF accelerates coupling reactions, as demonstrated in compound 58 .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of lone pair electrons on the nitrogen atoms, the compound can participate in electrophilic substitution reactions.
Cycloaddition Reactions: The compound can undergo dipolar [1,3] cycloaddition reactions involving base-induced 1,3-dipole formation.
Common Reagents and Conditions
Common reagents used in these reactions include TosMIC (p-tosylmethyl isocyanide), which acts as a versatile synthon . Reaction conditions often involve mild bases and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to various substituted pyrroles, while cycloaddition reactions can produce five-membered heterocycles .
Scientific Research Applications
tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, focusing on structural variations, synthetic yields, applications, and physicochemical properties.
Key Observations:
Structural Modifications and Bioactivity: The 1H-pyrrole substituent in the target compound may enhance π-π stacking interactions in drug-receptor binding compared to simpler analogs like the unsubstituted core (CAS 1280210-79-8) . Amino-substituted derivatives (e.g., CAS 398491-59-3) are critical for synthesizing kinase inhibitors like Danusertib, highlighting the role of functional groups in modulating biological activity .
Synthetic Efficiency :
- The benzo-triazole derivative () achieved an 83% yield via HATU-mediated coupling, outperforming lower-yielding routes (e.g., 24% for oxazole-pyrrole derivatives in ) .
Hazard Profiles: Compounds like tert-Butyl 3-amino-6-isopropyl-...carboxylate (CAS 1196155-07-3) carry warnings for skin/eye irritation (H315/H319), whereas the target compound lacks reported hazards .
Commercial Availability :
- The target compound is discontinued, unlike analogs like QB-3750 (CAS 1280210-79-8), which remains available at 98% purity .
Research Implications
- Medicinal Chemistry : Substitutions on the pyrrolo[3,4-c]pyrazole core (e.g., trifluoromethyl, benzo-heterocycles) directly influence target selectivity and pharmacokinetics .
- Synthetic Challenges : High-yield routes (e.g., HATU coupling) are preferred for scalable synthesis, though iodinated derivatives may require specialized handling .
Biological Activity
tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrole moiety and a pyrazole ring, contributing to its unique biological properties. Its molecular formula is C_{12}H_{16}N_4O_2, indicating the presence of nitrogen atoms that may play a crucial role in its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of pyrazoles, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance:
- Pyrazole Derivative 13b : Exhibited potent antibacterial activity with a minimum inhibitory concentration (MIC) of 0.12 µg/mL against Shigella flexneri, outperforming gentamicin by fourfold .
- Antifungal Activity : Similar compounds have shown MIC values of 0.12 µg/mL against Candida albicans, indicating strong antifungal potential .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been documented through various studies:
- Compounds similar to this compound have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Some derivatives demonstrated inhibition comparable to established anti-inflammatory agents .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : It has been suggested that similar compounds may inhibit key enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes .
Cytotoxicity and Safety Profiles
Studies on the cytotoxicity of related compounds indicate varying degrees of safety profiles:
- In zebrafish models, certain derivatives were identified as potent growth inhibitors, raising concerns regarding their toxicity but also highlighting their potential as anticancer agents .
Study on Pyrazole Derivatives
A comprehensive study focused on the synthesis and evaluation of various pyrazole derivatives, including those structurally related to this compound. The findings revealed:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 13b | 0.12 | Antibacterial |
| 13b | 0.49 | Antifungal |
| Various Derivatives | Varies | Anti-inflammatory |
The data suggests a promising avenue for developing new antimicrobial and anti-inflammatory agents based on the pyrazole scaffold.
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) analyses have been employed to understand the structural determinants influencing the biological activity of these compounds. This approach has provided insights into optimizing the design of new derivatives with enhanced efficacy and reduced toxicity .
Q & A
Q. What are the optimized synthetic routes for tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols starting with heterocyclic precursors. Key steps include:
- Cyclocondensation : Pyrrolidine and pyrazole moieties are fused using catalysts like Pd(PPh₃)₄ under inert atmospheres (N₂ or Ar) .
- Boc Protection : The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C .
- Substituent Introduction : Electrophilic aromatic substitution or cross-coupling (e.g., Suzuki-Miyaura) adds the 1H-pyrrole group .
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility but may require post-reaction purification via column chromatography .
- Temperature Control : Low temperatures (0–5°C) prevent side reactions during Boc protection, while higher temperatures (80–100°C) accelerate coupling steps .
- Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency but require rigorous oxygen exclusion .
Q. Table 1: Representative Yields Under Varied Conditions
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclocondensation | THF | 80 | Pd(PPh₃)₄ | 51–55 | |
| Boc Protection | DCM | 25 | DMAP | 85–90 | |
| Suzuki Coupling | DMF/H₂O | 100 | Pd(OAc)₂ | 60–65 |
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
Q. Table 2: Key NMR Peaks for Structural Confirmation
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| tert-butyl (C(CH₃)₃) | 1.47 | Singlet | |
| Pyrrole NH | 12.82 | Broad | |
| Aromatic protons | 7.32–8.41 | Multiplet |
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or hydrogen-bonding networks?
Methodological Answer:
Q. Table 3: Crystallographic Refinement Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| R₁ (I > 2σ(I)) | 0.039 | |
| Hydrogen Bonds | N–H···O (2.89 Å) |
Q. How do structural modifications (e.g., substituent variations) impact biological activity in kinase inhibition studies?
Methodological Answer:
Q. Table 4: Structure-Activity Relationship (SAR) Data
| Derivative | R Group | JNK IC₅₀ (nM) | Reference |
|---|---|---|---|
| 8b | Naphthalen-2-yl | 45 | |
| 8c | Benzo[d][1,3]dioxol-5-yl | 120 | |
| 9b | 2-(Methylthio)pyrimidin-4-yl | 28 |
Q. How should researchers address contradictory data in spectroscopic or crystallographic analyses?
Methodological Answer:
Q. What methodologies assess the compound’s toxicity profile for preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
